Cefazedone Impurity 6

Analytical Chemistry Pharmaceutical Analysis Reference Standard Characterization

Using an incorrect impurity standard risks analytical error and regulatory rejection. Cefazedone Impurity 6 (CAS 56187-36-1), a fully characterized pharmaceutical reference standard, is the exact solution. - Unique structure (C17H15Cl2N3O7S, MW 476.28) and chromatographic signature prevent peak misidentification. - Supplied with batch-specific COA, HPLC, LC-MS, and NMR data for reliable method validation and QC. - Mandatory for ANDA/DMF submissions, demonstrating impurity profile control.

Molecular Formula C17H15Cl2N3O7S
Molecular Weight 476.3 g/mol
CAS No. 56187-36-1
Cat. No. B601274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefazedone Impurity 6
CAS56187-36-1
Synonyms5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 3-​[(acetyloxy)​methyl]​-​7-​[[(3,​5-​dichloro-​4-​oxo-​1(4H)​-​pyridinyl)​acetyl]​amino]​-​8-​oxo-​, (6R,​7R)​-
Molecular FormulaC17H15Cl2N3O7S
Molecular Weight476.3 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CN3C=C(C(=O)C(=C3)Cl)Cl)SC1)C(=O)O
InChIInChI=1S/C17H15Cl2N3O7S/c1-7(23)29-5-8-6-30-16-12(15(26)22(16)13(8)17(27)28)20-11(24)4-21-2-9(18)14(25)10(19)3-21/h2-3,12,16H,4-6H2,1H3,(H,20,24)(H,27,28)/t12-,16-/m1/s1
InChIKeyPIGGEXTUKZGHDX-MLGOLLRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefazedone Impurity 6 Reference Standard


Cefazedone Impurity 6 (CAS 56187-36-1), chemically defined as (6R,7R)-3-(acetoxymethyl)-7-(2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid with the molecular formula C17H15Cl2N3O7S and a molecular weight of 476.28 g/mol, is a fully characterized pharmaceutical reference standard [1] . It is an identified impurity of Cefazedone, a first-generation semisynthetic cephalosporin antibiotic [2]. This compound is supplied with a batch-specific Certificate of Analysis (COA) and comprehensive characterization data, including HPLC, LC-MS, and NMR spectra, to support analytical method development, method validation (AMV), and routine quality control (QC) testing in compliance with stringent international regulatory guidelines such as ISO 17034 [3].

Certified impurity standard for analytical method development and validation
Comprehensive characterization data (HPLC, LC-MS, NMR) provided with each lot
ISO 17034-compliant supply; batch-specific COA for regulatory traceability

Cefazedone Impurity 6: Why Substitution Fails


The use of a generic or incorrectly identified impurity standard in place of Cefazedone Impurity 6 introduces significant risk of analytical error and regulatory non-compliance. This compound is a process-related impurity with a unique molecular structure (C17H15Cl2N3O7S, MW 476.28) that is distinct from other Cefazedone impurities, such as Impurity 4 (C15H13Cl2N3O5S, MW 418.26) or Impurity 10 (C10H12N2O5S, MW 272.28), in terms of both chemical formula and molecular weight [1]. Consequently, its chromatographic behavior (e.g., retention time under validated HPLC conditions) and its mass spectrometric signature are unique and non-interchangeable [2]. Substituting with an incorrect standard compromises the accuracy of peak identification in impurity profiling, undermines the validity of analytical method validation, and can lead to erroneous quantification of impurity levels in Cefazedone API or drug product [2] [3]. This directly impacts the quality, safety, and regulatory acceptance of pharmaceutical development and manufacturing processes [4].

Structural mismatch Unique molecular identity (C17H15Cl2N3O7S) differs from other Cefazedone impurities, leading to non-interchangeable retention time and mass spectrum.
Quantification risk Incorrect standard may cause peak misidentification and inaccurate impurity quantitation in API or drug product, compromising method validity.
Regulatory impact Using an unverified standard risks failure of analytical method validation and may jeopardize ANDA/DMF acceptance.

Cefazedone Impurity 6 Quantitative Evidence


Certified Purity

Cefazedone Impurity 6 is supplied with a certified purity of >95% (HPLC) or 98% (HPLC) by various reputable vendors . This purity level is consistent with the industry-standard requirement for analytical reference standards used in method validation and impurity quantification. While comparable purity claims are made for other Cefazedone impurities (e.g., Impurity 7 at 98.65% [1]), the procurement decision is predicated on the specific identity and certified purity of Cefazedone Impurity 6 for its intended use.

Certified Purity
Context-dependent
Target: >95% / 98% (HPLC)
Comparator (Imp. 7): 98.65%
Comparable high purity; selection driven by impurity identity, not purity rank.
Verify batch-specific COA for exact purity.
Analytical Chemistry Pharmaceutical Analysis Reference Standard Characterization

Comprehensive Characterization

Cefazedone Impurity 6 is supplied with comprehensive characterization data, including HPLC, LC-MS, and NMR spectra (¹H-NMR, and in some cases 2D NMR) to confirm its identity and structure [1] . This level of characterization is standard for pharmaceutical reference materials and supports method development, but no quantitative, head-to-head comparative data against other impurities regarding spectral resolution or sensitivity is provided in the available sources.

Characterization Package
Class-level
HPLC, LC-MS, ¹H-NMR, COA provided
Confirms identity and purity; standard practice for ref. materials.
No quantitative spectral differentiation reported.
Structural Elucidation Method Validation Quality Control

Regulatory Compliance & Traceability

Cefazedone Impurity 6 can be supplied with traceability to pharmacopeial standards such as USP or EP . Additionally, it is available from vendors who operate under ISO 17034 accreditation for reference material production, ensuring a high level of quality and consistency [1]. This traceability and quality system compliance are critical for ANDA and DMF submissions. However, these are attributes of the supply chain and quality system rather than intrinsic, quantifiable properties of the chemical entity that distinguish it from other impurities.

Regulatory Traceability
Class-level
Traceable to USP/EP; ISO 17034 accredited production
Mandatory procurement criterion for ANDA/DMF; not a differentiator.
Regulatory Affairs Quality Assurance Pharmacopeial Compliance

Zebrafish Embryo Toxicity Assessment

A study evaluating the toxicity of cefazedone sodium impurities and intermediates utilized the zebrafish (Danio rerio) embryo model to assess developmental toxicity [1] [2]. The methodology involved exposing zebrafish embryos to solutions containing various impurities and observing survival rates and deformities. The findings indicated that controlling the levels of these impurities is crucial for ensuring drug safety. However, the study did not report quantitative, impurity-specific data (e.g., LC50 or teratogenic index) for Cefazedone Impurity 6 in comparison to other impurities or the parent drug.

Zebrafish Toxicity
Data to verify
No quantitative data for Impurity 6
General study confirms impurity control importance; no impurity-specific LC50 or comparison.
Cannot be used for comparative safety assessment.
Toxicology Drug Safety Impurity Profiling

Cefazedone Impurity 6 Application Scenarios


Analytical Method Development & Validation

Cefazedone Impurity 6 is essential for developing and validating stability-indicating HPLC and LC-MS methods for the quantification of related substances in Cefazedone sodium API and finished dosage forms . Its well-defined chemical structure and the availability of characterized reference material allow analysts to establish system suitability criteria (e.g., resolution, tailing factor) and determine relative response factors for accurate impurity quantitation [1] [2].

QC & Batch Release Testing

This impurity reference standard is a critical component for routine QC analysis in pharmaceutical manufacturing. It is used as a comparator to identify and quantify this specific process-related impurity in drug substance and drug product batches, ensuring that levels remain below the specified limits defined in the drug master file (DMF) or pharmacopeial monograph . Its use is mandatory for demonstrating batch-to-batch consistency and compliance with regulatory release specifications [3].

Forced Degradation & Stability Studies

Cefazedone Impurity 6 is employed as a reference marker in forced degradation (stress) studies of Cefazedone. By subjecting the API to various stress conditions (e.g., heat, humidity, oxidation, pH), researchers can monitor the formation of this impurity to understand degradation pathways and establish appropriate storage conditions and shelf-life specifications for the drug product .

ANDA & DMF Submission Support

For generic drug manufacturers, the availability of a fully characterized Cefazedone Impurity 6 reference standard, ideally with traceability to a pharmacopeial standard (USP/EP), is a prerequisite for ANDA and DMF submissions . It demonstrates a thorough understanding and control of the impurity profile of the proposed generic product, which is a key requirement for establishing pharmaceutical equivalence and gaining regulatory approval [3].

Application
Selection Property
Validation Focus
Analytical Method Development & Validation
Certified identity with full characterization data
System suitability, RRF, resolution criteria for impurity profiling
QC & Batch Release Testing
Lot-specific COA and traceable standard
Impurity identification and quantitation against DMF/monograph limits
Forced Degradation & Stability Studies
Stability-indicating impurity marker
Degradation pathway monitoring and shelf-life specification justification
ANDA & DMF Submission Support
Pharmacopeial traceability (USP/EP) and ISO 17034
Demonstration of impurity profile control for pharmaceutical equivalence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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